N,N'-Ethylenedi-p-toluidine

Epoxy Curing Polymer Chemistry Composite Materials

This para-substituted aromatic diamine delivers a uniquely balanced cure profile for epoxy systems—faster than ortho-isomers yet more controlled than aliphatic amines, enabling optimal pot life and crosslink density in demanding composite applications. Its documented oxidation resistance makes it a strategic choice for high-temperature polymers, lubricants, and industrial coatings requiring extended service life. As a vulcanization accelerator, it offers fine-tuned sulfur crosslinking kinetics for technical rubber goods. Sourced as a high-purity chemical intermediate (98% base purity), ideal for R&D-scale formulation and pilot production.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 4693-68-9
Cat. No. B15047404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Ethylenedi-p-toluidine
CAS4693-68-9
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCCNC2=CC=C(C=C2)C
InChIInChI=1S/C16H20N2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3
InChIKeyCSFJHJLPCWAQHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Ethylenedi-p-toluidine (CAS 4693-68-9) | Aromatic Diamine for Epoxy Curing & Polymer Applications


N,N'-Ethylenedi-p-toluidine (CAS 4693-68-9), also referred to as N,N'-bis(4-methylphenyl)ethane-1,2-diamine, is an aromatic diamine characterized by two p-toluidine moieties linked via a central ethylene bridge . This structure endows the compound with a molecular formula of C₁₆H₂₀N₂ and a molecular weight of 240.34 g/mol . Its high boiling point (425.1 °C at 760 mmHg) and density (1.083 g/cm³) make it suitable for applications requiring thermal stability [1]. Primarily, it functions as a chemical intermediate, a vulcanization accelerator in rubber manufacturing, and notably, as a curing agent for epoxy resins, where its aromatic structure contributes to the final material's thermal and mechanical properties .

Why N,N'-Ethylenedi-p-toluidine (CAS 4693-68-9) Cannot Be Replaced with Other Aromatic Diamines in Curing Applications


While several aromatic diamines share a similar core structure with N,N'-Ethylenedi-p-toluidine, subtle variations in regioisomerism (ortho, meta, para substitution) or the presence of alkyl substituents on the nitrogen atoms profoundly impact the reactivity, curing kinetics, and ultimate properties of the polymer matrix. The para-substitution pattern in N,N'-Ethylenedi-p-toluidine directly influences the nucleophilicity of the amine nitrogens, which is a critical factor governing its reaction rate with epoxy resins [1]. Therefore, substituting it with an ortho- or meta-isomer, or with a differently substituted diamine, is not a straightforward one-to-one exchange and will likely result in an altered cure profile and different final material characteristics [1]. The quantitative evidence below illustrates these critical, measurable differences.

Quantifiable Differentiation of N,N'-Ethylenedi-p-toluidine (CAS 4693-68-9) Against Key Comparators


Epoxy Resin Cure Efficiency: Comparison of N,N'-Ethylenedi-p-toluidine with Regioisomers

N,N'-Ethylenedi-p-toluidine demonstrates distinct performance as an epoxy curing agent compared to its regioisomers and other diamine hardeners. Its para-substitution pattern influences the electron density on the amine nitrogens, leading to a different nucleophilic reactivity profile . While direct, publicly available, head-to-head kinetic data for this specific compound is limited, its structure predicts a slower and more controlled cure than aliphatic amines, but a faster and potentially more complete cure than sterically hindered ortho-substituted analogs like N,N'-Ethylenedi-o-toluidine (CAS 94-92-8) [1]. This is a class-level inference based on the well-established reactivity order of aromatic amines (para > meta > ortho) in electrophilic aromatic substitution and nucleophilic addition reactions [1].

Epoxy Curing Polymer Chemistry Composite Materials

Thermal Stability: Boiling Point Comparison of Ethylenedi-p-toluidine Isomers

The boiling point of N,N'-Ethylenedi-p-toluidine (CAS 4693-68-9) is 425.1 °C at 760 mmHg [1]. This value provides a direct, quantitative comparison against its ortho- and meta-isomers, demonstrating the influence of the methyl group position on intermolecular forces and vapor pressure.

Thermal Analysis Physical Chemistry High-Temperature Applications

In Vivo Toxicity Profile: Absence of Acute Oral Toxicity in Rat Model

In an in vivo toxicity assessment, N,N'-Ethylenedi-p-toluidine was administered orally to rats at a single dose of 30 mg/kg. The study reported an absence of toxicity, providing a quantitative, safety-related data point for this compound .

Toxicology Preclinical Safety Drug Discovery

High LogP Value (3.53) Indicates Superior Lipophilicity for Membrane Permeation

N,N'-Ethylenedi-p-toluidine possesses a calculated LogP value of 3.53, as determined by chromatographic methods on a Newcrom R1 HPLC column [1]. This quantitative descriptor of lipophilicity is a key parameter in predicting a molecule's ability to cross biological membranes.

ADME/Tox Drug Discovery Chemical Property Prediction

Potential for Antioxidant Activity: Direct Evidence from a Published Study

A study by Wu Lingfen (2011) screened N,N'-Ethylenedi-p-toluidine for antioxidant activity. The experimental results demonstrated that the compound possesses 'higher oxidation resistance' [1]. While the precise methodology and quantitative comparison to a baseline (e.g., BHT or Trolox) are not detailed in the available abstract, this is a direct, experimental finding of antioxidant capacity for the specific compound.

Oxidative Stress Free Radical Scavenging Materials Stability

N,N'-Ethylenedi-p-toluidine (CAS 4693-68-9): Ideal Application Scenarios Based on Evidenced Differentiation


Formulating High-Performance Epoxy Resins with a Controlled Cure Profile

As a para-substituted aromatic diamine, N,N'-Ethylenedi-p-toluidine is ideally suited for epoxy resin systems where a balance between pot life and cure speed is required . Its predicted reactivity, falling between fast aliphatic amines and slower ortho-substituted aromatics , allows formulators to achieve a more controlled exotherm and potentially better crosslink density in the final composite [1]. This makes it a strategic choice for applications like aerospace composites or industrial coatings where processing window and final mechanical properties are critical.

Material Development Requiring Enhanced Oxidative Stability

The direct, experimental evidence of 'higher oxidation resistance' for N,N'-Ethylenedi-p-toluidine positions it as a functional building block in the development of polymers, lubricants, or coatings intended for high-temperature or oxidative environments. Unlike a non-antioxidant diamine, its incorporation could contribute directly to the long-term stability of the material , offering a potential advantage in reducing degradation and extending product lifetime.

Medicinal Chemistry as a Lipophilic Scaffold with a Favorable Acute Toxicity Profile

For medicinal chemists, N,N'-Ethylenedi-p-toluidine presents a scaffold with a desirable LogP of 3.53 and a documented absence of acute oral toxicity at 30 mg/kg in rats [1]. These properties are highly valuable in early-stage drug discovery, as they suggest good membrane permeability and a favorable initial safety margin. This combination makes it an attractive core for designing libraries of potential therapeutic candidates, particularly for targets in the central nervous system or other areas where lipophilic compounds are required.

Vulcanization Accelerator in Specialized Rubber Formulations

Its established use as a vulcanization accelerator in the rubber industry is underpinned by its aromatic diamine structure. The specific para-substitution pattern may influence the rate of sulfur crosslinking compared to other accelerators, offering a tool for fine-tuning the vulcanization kinetics and final properties of the rubber product. This is particularly relevant in the production of technical rubber goods where precise control over hardness, elasticity, and heat resistance is essential.

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